N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with a similar pyrimidine structure have been reported to exhibit a wide range of pharmacological applications . They are known to interact with various targets such as tyrosine kinases , which play crucial roles in cell signaling pathways.
Mode of Action
Similar pyrimidine derivatives have been reported to interact with their targets and cause changes in cellular processes . For instance, some pyrimidine-based drugs are known to modulate myeloid leukemia .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .
Result of Action
Similar pyrimidine derivatives have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide typically involves the reaction of 2-(dimethylamino)pyrimidine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibiting antiproliferative, antioxidant, and anti-inflammatory activities.
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide stands out due to its specific structural features, which confer unique biological activities. Its dimethylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPISYAPERLPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.